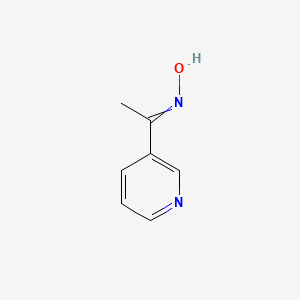

3-Acetylpyridine oxime

描述

Structure

3D Structure

属性

分子式 |

C7H8N2O |

|---|---|

分子量 |

136.15 g/mol |

IUPAC 名称 |

N-(1-pyridin-3-ylethylidene)hydroxylamine |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3 |

InChI 键 |

MSRXORUOQNNOKN-UHFFFAOYSA-N |

规范 SMILES |

CC(=NO)C1=CN=CC=C1 |

产品来源 |

United States |

Synthetic Methodologies and Process Optimization

Conventional and Novel Synthetic Routes to 3-Acetylpyridine (B27631) Oxime

The most direct and conventional method for synthesizing 3-Acetylpyridine oxime is the nucleophilic addition of hydroxylamine (B1172632) to the carbonyl group of 3-Acetylpyridine. This reaction typically involves treating the ketone with hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine nucleophile. The choice of base and solvent system can influence the reaction rate, yield, and stereochemical outcome.

Commonly employed bases include sodium carbonate, sodium acetate, and pyridine (B92270). smolecule.comnih.govpsu.edu The reaction is often carried out in a protic solvent like ethanol (B145695) or a mixture of ethanol and water. For example, a standard procedure involves reacting 3-Acetylpyridine with hydroxylamine hydrochloride and sodium carbonate in an ethanol/water mixture. The mixture is heated to ensure the completion of the reaction, followed by filtration of inorganic salts and crystallization of the product upon cooling. nih.govpsu.edu Another variation uses pyridine as both the base and a component of the solvent system, typically in refluxing ethanol. smolecule.com

The reaction proceeds via the attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 3-Acetylpyridine. This is followed by proton transfer and subsequent elimination of a water molecule to form the C=N double bond characteristic of an oxime.

Table 1: Comparison of Direct Oximation Methods for 3-Acetylpyridine

| Starting Material | Reagents | Solvent | Conditions | E/Z Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Acetylpyridine | NH₂OH·HCl, Na₂CO₃ | EtOH/H₂O | 60 °C, 2.5 h | 97:3 | Not specified | nih.govorgsyn.org |

| 3-Acetylpyridine | NH₂OH·HCl, pyridine | EtOH | Reflux | 88:12 | 75 | smolecule.com |

| 3-Acetylpyridine | NH₂OH·HCl, Na₂CO₃ | EtOH/H₂O | Reflux, 48 h | Not specified | Not specified | psu.edu |

| 3-Acetylpyridine | NH₂OH·HCl, Na₂CO₃ | EtOH/H₂O | Ambient Temp. | 88:12 | Not specified | nih.govorgsyn.org |

Alternative pathways to this compound often begin with the synthesis of the precursor, 3-Acetylpyridine, from other pyridine derivatives. One industrial method involves the gas-phase reaction of nicotinic acid esters, such as methyl nicotinate (B505614) or butyl nicotinate, with acetic acid over a metal oxide catalyst. google.comprepchem.com For instance, reacting butyl nicotinate with acetic acid and water at 410°C over an alumina-silica supported zinc oxide catalyst can produce 3-Acetylpyridine with a 73% yield. google.com The resulting 3-Acetylpyridine can then undergo direct oximation as described previously.

Another synthetic strategy involves the use of chalcones. Chalcones are α,β-unsaturated ketones that can be synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone. researchgate.netresearchgate.net Specifically, chalcones derived from 3-acetylpyridine can be prepared by reacting it with various aromatic or heteroaromatic aldehydes. researchgate.netresearchgate.net While the direct conversion of these specific chalcones to this compound is not extensively detailed, the general chemistry of chalcones allows for reactions that could lead to oxime formation on the acetylpyridine moiety, representing a potential, albeit multi-step, alternative route.

Catalytic Approaches in this compound Synthesis

Catalysis offers a means to accelerate reaction rates, improve selectivity, and conduct syntheses under milder conditions. While specific catalytic systems for this compound are not widely reported, general catalysts for oximation are applicable. Research on the synthesis of the isomeric 4-acetylpyridine (B144475) oxime highlights catalysts like m-phenylenediamine (B132917) (mPDA), which significantly accelerates oxime formation under physiological conditions compared to traditional catalysts like aniline. smolecule.com Its high aqueous solubility allows for higher effective concentrations, leading to more efficient catalysis. smolecule.com Another catalytic promoter is ammonium (B1175870) iodide (NH₄I), which has been shown to be effective for oxime reactions under metal-free conditions. smolecule.com

However, it is important to note that the reactivity of pyridine derivatives can be sensitive to the catalytic system. In one study involving an iron-catalyzed [3 + 2] annulation of O-acyl oximes, the O-acetyl oxime derived from 3-acetylpyridine was found to be unreactive under the optimized reaction conditions. acs.org The researchers suggested that the coordination of the pyridine nitrogen atom with the Fe(III) catalyst might lead to catalytic deactivation. acs.org

Green Chemistry Principles in this compound Synthesis

Traditional oxime synthesis often uses toxic solvents like pyridine and can require prolonged heating, which is energetically inefficient. nih.gov Green chemistry principles aim to mitigate these issues by using environmentally benign solvents, reducing waste, and employing energy-efficient methods.

Solvent-free, or solid-state, reactions represent a significant green approach. "Grindstone chemistry," which involves simply grinding the reactants together at room temperature, has been successfully applied to the synthesis of various oximes. nih.gov The use of a catalyst like bismuth(III) oxide (Bi₂O₃) in a solvent-free grinding method provides a rapid, efficient, and clean synthesis of aldoximes and ketoximes in excellent yields. nih.gov This method avoids the use of harmful solvents and minimizes waste. nih.gov

Other green methods include the use of natural acids derived from sources like citrus fruit juice as catalysts, or employing microwave irradiation to reduce reaction times and energy consumption compared to conventional heating. ijprajournal.com The use of water as a solvent or biphasic systems with ionic liquids also aligns with green chemistry principles for oxime synthesis. nih.gov

Optimization of Reaction Parameters for Stereoselectivity and Yield Enhancement

The formation of an oxime from an unsymmetrical ketone like 3-Acetylpyridine can result in two geometric isomers, (E) and (Z). The ratio of these stereoisomers can be influenced by reaction parameters, particularly temperature. Optimizing these conditions is crucial for applications where a specific isomer is required.

Detailed studies on the oximation of 3-Acetylpyridine have shown a clear dependence of the E/Z ratio on the reaction temperature. When the reaction is conducted at an elevated temperature of 60°C, a higher stereoselectivity is achieved, yielding a 97:3 ratio of the (E) to (Z) isomer. nih.govorgsyn.org In contrast, performing the reaction at ambient temperature results in a lower selectivity, with an E/Z ratio of 88:12. nih.govorgsyn.org This indicates that thermodynamic control at higher temperatures favors the formation of the more stable (E)-isomer.

Table 2: Effect of Temperature on Stereoselectivity of this compound Synthesis

| Temperature | E/Z Isomer Ratio | Reference |

|---|---|---|

| 60 °C | 97:3 | nih.govorgsyn.org |

| Ambient Temperature | 88:12 | nih.govorgsyn.org |

To obtain the pure (E)-isomer, which is often desired, subsequent steps can be taken. For example, the (E)-oxime can be converted to its O-benzyl oxime ether in high yield (>95%) by reaction with sodium hydride and benzyl (B1604629) bromide. nih.govorgsyn.org This derivatization is often cleaner than attempting to directly synthesize the oxime ether from 3-acetylpyridine and O-benzylhydroxylamine, a reaction which produces a 4:1 E/Z mixture that is difficult to separate. nih.govorgsyn.org

Table of Compounds

Elucidation of Reactivity and Reaction Mechanisms

Reactions Involving the Oxime Functional Group

The oxime group (C=N-OH) is a versatile functional group that engages in a variety of reactions, including modifications at the oxygen atom, rearrangements, reductions, and hydrolysis.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of the oxime is nucleophilic and can be readily alkylated or acylated to form oxime ethers and esters, respectively. These reactions typically proceed by reacting the oxime with an alkylating or acylating agent in the presence of a base.

O-Alkylation: The O-alkylation of oximes can be achieved using various alkylating agents, such as alkyl halides or alcohols under specific catalytic conditions. A general method involves the use of alcohols with a catalyst like a heteropolyacid (e.g., H₃PW₁₂O₄₀·xH₂O) in a green solvent like dimethyl carbonate. rsc.org The mechanism is proposed to proceed through the formation of a carbocation from the alcohol, which is then captured by the nucleophilic oxime oxygen. rsc.org

O-Acylation: Acylation of the oxime oxygen is a common transformation, often used to create a better leaving group for subsequent reactions like the Beckmann rearrangement. Common acylating agents include acyl chlorides and anhydrides. For instance, O-acetylation can be performed using acetic anhydride (B1165640) in pyridine (B92270). nih.gov Another important acylation is tosylation, using p-toluenesulfonyl chloride (TsCl) in pyridine, to form the corresponding O-tosyloxime. arkat-usa.org This tosylate derivative of 3-acetylpyridine (B27631) oxime is a key intermediate for rearrangements. It has been noted that the O-tosylate of the 3-isomer exhibits low-level shock sensitivity, highlighting its high reactivity. orgsyn.org

Table 1: Examples of O-Acylation of Acetylpyridine Oximes

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 3-Acetylpyridine oxime | p-Toluenesulfonyl chloride (TsCl), Pyridine | (E/Z)-3-Acetylpyridine oxime O-tosylate | arkat-usa.org |

| 2-Acetylpyridine (B122185) oxime | 3-Bromopropanoyl chloride, Triethylamine | (E)-1-(Pyridin-2-yl)ethanone O-acryloyloxime | researchgate.net |

| General Ketoximes | Acetic Anhydride, Acetic Acid, Pd(OAc)₂ | O-Acetyl oxime (directing group for C-H activation) | nih.gov |

Rearrangement Pathways (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide. wikipedia.orgbyjus.com The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, often by protonation with a strong acid or by derivatization to an ester (e.g., a tosylate). wikipedia.orgmasterorganicchemistry.com

The rearrangement is stereospecific: the group that is anti-periplanar to the leaving group on the nitrogen atom migrates. For an unsymmetrical ketoxime like this compound, two geometric isomers ((E) and (Z)) exist, leading to two possible rearrangement products.

Migration of the Pyridyl Group: If the 3-pyridyl group is anti to the leaving group, it will migrate to the nitrogen atom. Subsequent hydrolysis of the resulting nitrilium ion yields N-(pyridin-3-yl)acetamide.

Migration of the Methyl Group: If the methyl group is anti to the leaving group, it will migrate, leading to the formation of N-methyl-pyridine-3-carboxamide after hydrolysis.

The reaction is typically catalyzed by strong acids such as sulfuric acid or phosphorus pentachloride. wikipedia.org The formation of the O-tosylate of this compound is a common first step to facilitate the rearrangement under milder conditions, sometimes referred to as the Neber rearrangement when it leads to aminoketones. arkat-usa.org

Reduction and Hydrolysis Mechanisms

Reduction: The oxime functional group can be reduced to a primary amine. This transformation is a valuable synthetic route for preparing amines from carbonyl compounds. Various reducing agents can accomplish this:

Hydride Reagents: While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective systems are often preferred. Sodium borohydride (B1222165) (NaBH₄) in combination with transition metal salts like copper(II) sulfate (B86663) or nickel(II) chloride is a convenient system for reducing oximes. The reaction with NaBH₄-CuSO₄ can sometimes yield secondary amines as byproducts through the reaction of the intermediate imine with the primary amine product.

Catalytic Hydrogenation: This method is also widely used for the reduction of oximes to amines.

Other Systems: A system using sodium cyanoborohydride (NaBH₃CN) with molybdenum(V) chloride (MoCl₅) and NaHSO₄·H₂O has been shown to efficiently reduce various oximes to their corresponding amines in high yields. researchgate.net

Hydrolysis: The formation of an oxime is a reversible reaction. Under appropriate conditions, typically acidic or basic hydrolysis, an oxime can be converted back to the corresponding ketone and hydroxylamine (B1172632). Kinetic studies on the hydrolysis of O-acetyl acetylpyridine oximes in aqueous solutions (pH 6.0–10.8) have shown that they quantitatively yield the parent oximes. rsc.org Similarly, the alkaline hydrolysis of O-phosphonylated derivatives of this compound also results in the parent oxime. rsc.org The rate of hydrolysis is dependent on the pH and the nature of the substituent on the oxime oxygen. For acid-catalyzed hydrolysis, the mechanism likely involves protonation of both the pyridine nitrogen and the oxime nitrogen to facilitate the attack of water. researchgate.net

Table 2: Kinetic Parameters for Hydrolysis of Phosphonylated Acetylpyridine Oximes

| Compound | Ea (kcal/mol) | ΔS‡ (e.u.) | Reference |

|---|---|---|---|

| O-isopropyl methylphosphonyl-3-acetylpyridine oxime | 10.1 | -31.5 | rsc.org |

| O-isopropyl ethylphosphonyl-3-acetylpyridine oxime | 10.7 | -33.1 | rsc.org |

Reactivity of the Pyridine Ring System in this compound

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This deactivation makes it less reactive than benzene (B151609) towards electrophilic substitution but more susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is significantly slower than on benzene and requires harsh reaction conditions. slideshare.net When it does occur, the substitution preferentially happens at the 3-position (C-3) because the cationic intermediate (sigma complex) does not place a positive charge on the electronegative nitrogen atom. slideshare.netquora.com

In this compound, the ring is already substituted at the 3-position. The acetyl-oxime group is electron-withdrawing, further deactivating the ring towards EAS. The directing effect of a deactivating group is to guide incoming electrophiles to the meta position. Therefore, electrophilic substitution on this compound is expected to be very difficult but would likely occur at the C-5 position, which is meta to the existing substituent. For example, nitration would require severe conditions, such as using fuming sulfuric acid with potassium nitrate.

Due to this low reactivity, alternative strategies have been developed to functionalize the pyridine ring, such as a "ring-opening, halogenation, ring-closing" strategy involving Zincke imine intermediates to achieve halogenation at the 3-position of substituted pyridines. nih.gov

Nucleophilic Additions and Substitutions

The electron-deficient nature of the pyridine ring makes it a target for nucleophiles. Nucleophilic attack occurs preferentially at the C-2 and C-4 positions, as this allows the negative charge of the intermediate to be delocalized onto the nitrogen atom.

A prominent reaction for the functionalization of electron-deficient heterocycles is the Minisci reaction . mdpi.comsioc-journal.cn This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring. mdpi.comnih.gov For this compound, the Minisci reaction would be expected to proceed via protonation of the pyridine nitrogen, followed by the addition of the radical species. Due to steric hindrance from the substituent at C-3, the radical would likely add preferentially at the C-2 or C-6 positions, with C-2 addition often being favored. This method allows for the introduction of alkyl and acyl groups onto the pyridine ring under conditions that are incompatible with classical electrophilic or nucleophilic aromatic substitution. mdpi.comsioc-journal.cn

Tautomerism and Isomerization Studies (e.g., E/Z Isomerism)

The reactivity and structural properties of this compound are significantly influenced by tautomerism and stereoisomerism around the carbon-nitrogen double bond. These phenomena dictate the compound's stability, conformation, and reaction pathways.

Oxime-Nitroso Tautomerism

This compound can theoretically exist in equilibrium with its nitroso tautomer. However, for most oximes, this equilibrium heavily favors the oxime form. stackexchange.commdpi.com The stability of the oxime tautomer is generally attributed to the greater strength of the C=N double bond compared to the N=O double bond in the nitroso form, a consequence of the difference in electronegativity between the bonded atoms. stackexchange.com While this tautomerism is a known phenomenon, the oxime form is the overwhelmingly predominant species for compounds like this compound in most conditions. mdpi.com

E/Z Isomerism

The presence of a C=N double bond in this compound leads to the existence of two geometric isomers, designated as E (anti) and Z (syn). The terms E and Z are assigned based on the Cahn-Ingold-Prelog priority rules, referring to the relative orientation of the hydroxyl group and the pyridine ring across the double bond.

The synthesis of acetylpyridine oximes often results in a mixture of both E and Z isomers. For the closely related 4-Acetylpyridine (B144475) oxime, synthesis via the reaction of 4-acetylpyridine with hydroxylamine hydrochloride yields a mixture of E and Z isomers, which can then be separated. orgsyn.orgorgsyn.org The pure E-isomer is typically obtained through recrystallization. orgsyn.org It is well-established that the two isomers can undergo interconversion, a process that can be influenced by factors such as acid catalysis or photochemical energy. core.ac.ukmdpi.com For instance, the isomerization of some oximes from the E to the Z form is known to occur in the presence of strong acids. mdpi.com

Computational and experimental studies on various oximes reveal that the relative stability of the E and Z isomers can be influenced by intramolecular interactions, such as hydrogen bonding, and steric hindrance. tubitak.gov.trnih.gov In many ketoximes, the E isomer is found to be thermodynamically more stable. nih.gov The ratio of isomers formed can be dependent on the reaction conditions and the substitution pattern of the molecule. tubitak.gov.tr

Mechanistic Investigations of Derivatization Reactions

The oxime functional group and the pyridine ring in this compound are sites of rich chemical reactivity, allowing for various derivatization reactions. Mechanistic studies have provided insight into how these transformations occur.

Formation of Oxime Ethers and Esters

The hydroxyl group of the oxime is nucleophilic and can be readily derivatized. A common reaction is O-acylation, for example, with isonicotinoyl chloride, to form an oxime ester. nih.gov This type of reaction proceeds via nucleophilic attack of the oxime oxygen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a leaving group (e.g., chloride). nih.gov This derivatization is often used to improve the analytical properties of oximes for techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov

Electrocyclization Reactions

Derivatives of this compound, specifically its O-ethers, can undergo sophisticated cyclization reactions. Mechanistic studies have shown that α,β-unsaturated oxime ethers can participate in palladium-catalyzed C–H activation followed by aza-6π-electrocyclization to form substituted pyridines. rsc.org The proposed mechanism involves the formation of a 1-azatriene intermediate which then rapidly undergoes a 6π-electrocyclization to form the pyridine ring. rsc.org

Crucially, the stereochemistry of the oxime ether has a profound impact on this reaction. Studies on related systems have revealed that E-oxime ethers are significantly more reactive towards electrocyclization than their Z-isomer counterparts. core.ac.uk Computational analysis suggests this difference arises from a stabilizing n → π* orbital interaction between the nitrogen lone pair and the C=C bond in the transition state of the E-isomer, which lowers the activation energy. core.ac.uk Unreactive Z-isomers can sometimes be converted to the desired heterocyclic products through a photolytically promoted isomerization to the E-isomer, followed by thermal electrocyclization. core.ac.uk

Synthesis of Fused Heterocycles

The reactivity of this compound serves as a basis for synthesizing more complex heterocyclic structures. For example, the synthesis of pyrisoxazole (B1245146) involves the reaction of 3-acetylpyridine with other reagents where an oxime intermediate is formed and subsequently cyclizes. acs.org The mechanism involves the initial formation of the oxime from 3-acetylpyridine, followed by a reaction sequence that leads to the final fused-ring product. acs.org

Coordination Chemistry and Metal Complexes of 3 Acetylpyridine Oxime

Ligand Properties and Coordination Modes of 3-Acetylpyridine (B27631) Oxime

3-Acetylpyridine oxime possesses distinct characteristics that define its behavior as a ligand in the formation of metal complexes.

N,O-Coordination via Pyridine (B92270) Nitrogen and Oxime Oxygen

This compound typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated oxime group. This N,O-coordination is a common feature in its complexes with various transition metals. vulcanchem.commdpi.com The deprotonation of the oxime hydroxyl group facilitates the formation of a stable chelate ring with the metal center. This mode of coordination has been observed in complexes of copper(II) and iron(III), where the ligand contributes to the formation of stable structures. vulcanchem.com In some instances, depending on the reaction conditions and the metal ion, the oxime group can also coordinate through its nitrogen atom. researchgate.net

Chelation Effects and Stability of Complexes

The chelation of metal ions by this compound, through the simultaneous binding of the pyridine nitrogen and the oxime oxygen, results in the formation of a stable five-membered ring. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands. The stability of these complexes is influenced by factors such as the nature of the metal ion, the pH of the medium, and the presence of other ligands. For instance, in the context of Zn-Ni alloy electroplating, pyridine oxime derivatives, including 2-acetylpyridine (B122185) ketoxime (a positional isomer of this compound), have been shown to form stable complexes that enhance the corrosion resistance of the resulting coatings. mdpi.com The enhanced coordination stability is attributed to the strong N,O-chelation which influences the metal deposition kinetics. mdpi.com

Synthesis and Characterization of Metal Complexes

A variety of metal complexes of this compound have been synthesized and characterized, primarily focusing on transition metals.

Transition Metal Complexes (e.g., Fe, Cu, Ni, Co, Zn, Ge)

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the oxime group.

Iron (Fe): Iron(III) complexes of this compound have been investigated for their potential catalytic and magnetic properties. vulcanchem.com In some cases, the reaction of an iron(III) salt with a similar oxime-containing ligand can lead to the reduction of Fe(III) to Fe(II) and the formation of an Fe(II) complex. sapub.org One study reported that the O-acetyl oxime derived from 3-acetylpyridine did not react under specific iron-catalyzed annulation conditions. acs.org

Copper (Cu): Copper(II) complexes with this compound have been synthesized and studied. thaiscience.inforedalyc.org These complexes often exhibit interesting structural features and have been explored for their potential applications in various fields.

Nickel (Ni): Nickel(II) complexes of this compound and its derivatives have been prepared. thaiscience.info The coordination environment around the Ni(II) ion is often octahedral, with the ligand coordinating in a bidentate fashion.

Cobalt (Co): Cobalt(II) and Cobalt(III) complexes with this compound and related ligands have been synthesized. thaiscience.inforesearchgate.net These complexes can exhibit various geometries and have been studied for their spectroscopic and structural properties.

Zinc (Zn): Zinc(II) complexes with pyridyl oximes, including those derived from 3-acetylpyridine, have been prepared. nih.govufms.brasianpubs.org In some cases, 3-pyridine aldoxime, a related ligand, coordinates to Zn(II) only through the pyridine nitrogen, with the oxime group remaining uncoordinated. nih.gov

Germanium (Ge): Organogermanyl(IV) complexes of 2-acetylpyridine oxime have been synthesized by reacting triorganogermanyl(IV) chlorides or diorganogermanyl(IV) dichlorides with the sodium salt of the oxime. tandfonline.comresearchgate.netresearchgate.net Spectroscopic data and molecular orbital calculations suggest a tetrahedral structure for these complexes, with the ligand coordinating through the oximato oxygen and the pyridine nitrogen not being involved in coordination. tandfonline.comresearchgate.net

Table 1: Examples of Synthesized Transition Metal Complexes with Pyridyl Oxime Ligands

| Metal Ion | Ligand System | General Formula/Observation | Reference(s) |

|---|---|---|---|

| Fe(III) | This compound | Investigated for catalytic and magnetic properties. | vulcanchem.com |

| Cu(II) | 3-Acetylpyridine hydrazone glyoxime | [Cu(L)H₂O]Cl | thaiscience.info |

| Ni(II) | 3-Acetylpyridine hydrazone glyoxime | [Ni(L)H₂O]Cl | thaiscience.info |

| Co(II) | 3-Acetylpyridine hydrazone glyoxime | [Co(L)H₂O]Cl | thaiscience.info |

| Zn(II) | 3-Pyridine aldoxime | [Zn(acac)₂(3-py)CHNOH]·H₂O | nih.gov |

Lanthanide and Actinide Complexes (if applicable in research)

Extensive searches of the scientific literature did not yield any specific research articles detailing the synthesis and characterization of lanthanide or actinide complexes directly with this compound. However, research on related pyridyl oxime ligands provides some context. For instance, dinuclear lanthanide(III) complexes have been successfully synthesized using methyl 2-pyridyl ketoxime, a positional isomer of this compound. mdpi.comrsc.orgrsc.org These studies demonstrate that pyridyl oxime moieties are capable of coordinating to lanthanide ions. Similarly, while no actinide complexes of this compound have been reported, other nitrogen-containing heterocyclic ligands have been investigated for their selectivity in actinide separation, suggesting the potential for such interactions. bohrium.comacs.org

Structural Analysis Methodologies for Metal Complexes

A variety of spectroscopic and analytical techniques are employed to elucidate the structure and bonding in metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the ligand to the metal ion. The disappearance of the broad O-H stretching vibration of the free oxime ligand and shifts in the C=N and N-O stretching frequencies upon complexation provide strong evidence of N,O-coordination. thaiscience.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes, such as those of Zn(II) and Ge(IV). nih.govtandfonline.comresearchgate.net Shifts in the resonance signals of the pyridine ring and oxime group protons and carbons upon complexation can provide insights into the coordination mode.

Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy is used to study the electronic transitions within the complexes, which can help in determining the coordination geometry of the metal ion. thaiscience.info

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. bohrium.com

Magnetic Susceptibility Measurements: For paramagnetic complexes, such as those of Fe(III), Cu(II), Ni(II), and Co(II), magnetic susceptibility measurements provide information about the electronic spin state of the metal ion. thaiscience.info

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Acetylpyridine ketoxime |

| Iron(III) chloride |

| Copper(II) chloride |

| Nickel(II) chloride |

| Cobalt(II) chloride |

| Zinc(II) chloride |

| Triorganogermanyl(IV) chloride |

| Diorganogermanyl(IV) dichloride |

| Methyl 2-pyridyl ketoxime |

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction has been a pivotal technique in elucidating the precise three-dimensional structures of metal complexes involving pyridine oxime-based ligands, including derivatives of this compound. These studies provide invaluable data on bond lengths, bond angles, coordination geometries, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of these compounds.

For instance, the structures of several binuclear and polynuclear complexes have been determined, revealing the versatile bridging capabilities of the oxime group. In a series of lanthanide(III) complexes with a ligand derived from 2-acetylpyridine, X-ray diffraction showed that two lanthanide ions are doubly bridged by the deprotonated oxygen atoms of two ligands, forming a central rhombic {Ln(III)₂(μ-OR)₂}⁴⁺ core. mdpi.com The coordination numbers of the metal centers were found to be 9 and 10, adopting spherical capped square antiprismatic and sphenocoronal geometries, respectively. mdpi.com

In another study involving iron(II) and nickel(II) pseudoclathrochelates capped with a ferrocenylboron group, single-crystal X-ray diffraction data confirmed the encapsulation of the metal ion. d-nb.info The Ni–N distances were determined to be in the range of 2.15–2.17 Å, which is characteristic of high-spin Ni²⁺ complexes. d-nb.info Conversely, the Fe–N distances in the analogous iron(II) complex were slightly over 2 Å, suggesting a low-spin state for the iron(II) ion. d-nb.info

The structural analysis of cobalt(III) complexes with oxime-containing Schiff base ligands, such as the condensation product of 2-acetylpyridine and Girard's P reagent, has also been accomplished using single-crystal X-ray diffraction. researchgate.net These studies confirmed the tridentate coordination of the ligand, forming two fused five-membered chelate rings (Co-N-C-C-N and Co-N-N-C-O). researchgate.net

Furthermore, X-ray diffraction has been employed to characterize rhenium complexes. In one case, the structure of a rhenium(V) imine-oxime complex, [ReV(NC₆H₄Me)Cl₂(PPh₃)(L²O)]·H₂O (where L²OH is 2-acetylpyridine oxime), was determined. nih.gov The crystal structure revealed that the chloride, oximato-N, and phosphorus atoms define an equatorial plane, with the pyridine-N located trans to the imido-N. nih.gov A hydrogen bond was observed between the water of crystallization and the oximato oxygen atom. nih.gov

The table below summarizes key crystallographic data for selected metal complexes containing ligands derived from acetylpyridine oxime.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| [Gd₂(NO₃)₄(L)₂(H₂O)]·2MeOH·2H₂O | Triclinic | P-1 | Doubly bridged Gd(III) ions, 9 and 10 coordination | mdpi.com |

| [Tb₂(NO₃)₄(L)₂(H₂O)]·2MeOH·1.5H₂O | Triclinic | P-1 | Isostructural with the Gd(III) complex | mdpi.com |

| [Dy₂(NO₃)₄(L)₂(MeOH)]·2.5MeOH | Triclinic | P-1 | Isostructural with the Gd(III) complex | mdpi.com |

| [Er₂(NO₃)₄(L)₂(H₂O)]·3MeOH·0.5H₂O | Triclinic | P-1 | Isostructural with the Gd(III) complex | mdpi.com |

| Fe(AcPyOx)₃(BFc) | Orthorhombic | P2₁2₁2₁ | Encapsulated low-spin Fe(II) ion | d-nb.info |

| Ni(AcPyOx)₃(BFc) | Orthorhombic | P2₁2₁2₁ | Encapsulated high-spin Ni(II) ion, Ni-N distances: 2.15-2.17 Å | d-nb.info |

| [ReV(NC₆H₄Me)Cl₂(PPh₃)(L²O)]·H₂O | - | - | Equatorial plane of Cl, oximato-N, and P atoms | nih.gov |

| 2[Co(pop)₂]Br·3CH₃OH·0.5H₂O | - | - | Tridentate coordination forming fused five-membered chelate rings | researchgate.net |

L = N'-(1-(pyridin-2-yl)ethylidene)pyridine-2-carbohydrazide; AcPyOx = 2-acetylpyridine oxime; BFc = ferrocenylboron; pop = 2-hydroxyimino-N′-[1-(2-pyridyl)ethylidene]propanohydrazone

Advanced Spectroscopic Techniques for Coordination Environment Elucidation (e.g., UV-Vis, EPR, Mössbauer)

A variety of advanced spectroscopic techniques are instrumental in characterizing the coordination environment of metal complexes of this compound.

UV-Visible Spectroscopy is routinely used to probe the electronic transitions within these complexes. For instance, the UV-vis spectra of hybrid binuclear metallophthalocyaninate-capped tris-pyridineoximates of iron(II) and nickel(II) show a superposition of the spectra of the individual metal phthalocyaninate and metal tris-pyridineoximate chromophores. rsc.org The nickel(II) complexes exhibit bands assigned to d–d transitions, characteristic of a six-coordinate nickel(II) ion. rsc.org In another study, the electronic spectra of ferrocenylboron-capped tris-pyridineoximate pseudoclathrochelates of iron(II), cobalt(II), and nickel(II) were recorded and analyzed. d-nb.info

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful tool for studying paramagnetic metal complexes. EPR studies on tetranuclear and hexanuclear iron(III) complexes with 2-pyridyl oxime ligands have been reported. researchgate.net For a trinuclear iron complex, EPR spectroscopy was used to characterize the species. researchgate.net In the context of enoate reductase, a protein containing iron-sulfur clusters, EPR redox titrations revealed a semiquinone species with an isotropic signal at g = 2.0. nih.gov The reduced [Fe-S] moiety in this enzyme exhibited a rhombic EPR spectrum with g values at 2.013, 1.943, and 1.860. nih.gov

Mössbauer Spectroscopy is particularly useful for studying iron-containing complexes, providing information about the oxidation state and spin state of the iron nucleus. Mössbauer studies on a tetranuclear iron(III) complex with a 2-pyridyl oxime ligand were performed. researchgate.net Additionally, Mössbauer spectroscopy of enoate reductase revealed the presence of a [4Fe-4S]²⁺/⁺¹ center, with one subcomponent of the spectrum showing an unusually large quadrupole splitting, indicative of a ferrous character in both oxidized and reduced states. nih.gov

The table below provides a summary of spectroscopic data for selected metal complexes.

| Complex Type | Technique | Key Findings | Reference |

| Iron(II) and Nickel(II) tris-pyridineoximates | UV-Vis | Spectra are superpositions of constituent chromophores; Ni(II) complexes show d-d transitions. | rsc.org |

| Ferrocenylboron-capped Fe(II), Co(II), Ni(II) pseudoclathrochelates | UV-Vis | Characterization of electronic transitions. | d-nb.info |

| Iron(III) oxo-centered trinuclear complex | EPR | Characterization of the paramagnetic species. | researchgate.net |

| Iron(III) tetranuclear and hexanuclear complexes | Mössbauer | Characterization of iron oxidation and spin states. | researchgate.net |

| Enoate Reductase (Fe-S protein) | EPR | Detection of a semiquinone radical and characterization of the rhombic EPR signal of the reduced [Fe-S] cluster. | nih.gov |

| Enoate Reductase (Fe-S protein) | Mössbauer | Identification of a [4Fe-4S]²⁺/⁺¹ center with unusual quadrupole splitting. | nih.gov |

Magnetic Properties of this compound Metal Complexes: Fundamental Studies

The magnetic properties of metal complexes derived from this compound and related ligands are of significant interest, particularly in the context of designing molecular magnets and understanding magnetic exchange interactions.

Studies on a series of dinuclear lanthanide(III) complexes with a ligand derived from 2-acetylpyridine and picolinoylhydrazide have revealed weak intramolecular antiferromagnetic exchange interactions for Gd(III)∙∙∙Gd(III), Tb(III)∙∙∙Tb(III), Dy(III)∙∙∙Dy(III), and Er(III)∙∙∙Er(III) pairs. mdpi.com The room temperature χT values for these complexes are in good agreement with the theoretical values for two non-interacting lanthanide ions. mdpi.com However, the non-saturation of magnetization at low temperatures and high magnetic fields indicates the presence of significant magnetic anisotropy and/or low-lying excited states. mdpi.com

In the case of ferrocenylboron-capped tris-pyridineoximate pseudoclathrochelates, magnetometry data showed that the iron(II) complex is diamagnetic. d-nb.info In contrast, the temperature dependences of the magnetic susceptibility for the nickel(II) and cobalt(II) analogues are characteristic of high-spin systems with S = 1 and S = 3/2, respectively. d-nb.info

Magnetic susceptibility measurements have also been performed on iron(III) complexes with 2-pyridyl oxime ligands, including tetranuclear and hexanuclear clusters. researchgate.net These studies, in conjunction with Mössbauer and EPR spectroscopy, indicate the presence of high-spin iron(III) ions with non-Curie-like behavior, suggesting magnetic exchange interactions between the metal centers. researchgate.net

The table below summarizes the magnetic properties of selected complexes.

| Complex | Magnetic Property | Key Findings | Reference |

| [Gd₂(NO₃)₄(L)₂(H₂O)] | Antiferromagnetic exchange | Weak intramolecular Gd(III)∙∙∙Gd(III) interaction; J/k_B = -0.020(6) K. | mdpi.com |

| [Tb₂(NO₃)₄(L)₂(H₂O)] | Antiferromagnetic exchange | Weak intramolecular Tb(III)∙∙∙Tb(III) interaction. | mdpi.com |

| [Dy₂(NO₃)₄(L)₂(H₂O)] | Antiferromagnetic exchange | Weak intramolecular Dy(III)∙∙∙Dy(III) interaction. | mdpi.com |

| [Er₂(NO₃)₄(L)₂(H₂O)] | Antiferromagnetic exchange | Weak intramolecular Er(III)∙∙∙Er(III) interaction. | mdpi.com |

| Fe(AcPyOx)₃(BFc) | Diamagnetic | Low-spin Fe(II) complex. | d-nb.info |

| Ni(AcPyOx)₃(BFc) | Paramagnetic | High-spin Ni(II) system with S = 1. | d-nb.info |

| Co(AcPyOx)₃(BFc) | Paramagnetic | High-spin Co(II) system with S = 3/2. | d-nb.info |

| Tetranuclear and Hexanuclear Fe(III) complexes | Paramagnetic | High-spin Fe(III) ions with non-Curie-like behavior. | researchgate.net |

L = N'-(1-(pyridin-2-yl)ethylidene)pyridine-2-carbohydrazide; AcPyOx = 2-acetylpyridine oxime; BFc = ferrocenylboron

Electrochemical Behavior of this compound and its Complexes

The electrochemical properties of this compound and its metal complexes have been investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These studies provide insights into the redox behavior of the ligand and the coordinated metal ions.

For hybrid binuclear metallophthalocyaninate-capped tris-pyridineoximates of iron and nickel(II), DPV revealed several quasi-reversible, diffusion-controlled oxidation processes in the anodic range. rsc.org Specifically, four and three oxidation peaks were observed for the iron and nickel(II) complexes, respectively. rsc.org

The electrochemical behavior of lanthanide(III) complexes of 2-acetylpyridine acetoylhydrazone has also been studied. researchgate.net In a different study, mixed ligand copper(II) complexes with various oximes, including salicylaldoxime (B1680748) and 2-hydroxyacetophenone (B1195853) oxime, and DMSO were investigated. researchgate.net Cyclic voltammetry showed a quasi-reversible reduction attributable to the Cu²⁺/Cu⁺ couple. researchgate.net

Furthermore, the electrochemical properties of rhodium(III) complexes with 1,2-naphthoquinone-2-oxime, a related oxime ligand, have been characterized. researchgate.net

The table below presents a summary of the electrochemical data for selected complexes.

| Complex | Technique | Redox Processes | Reference |

| Fe(AcPyOx)₃(HfPc) | DPV | Four quasi-reversible oxidation peaks | rsc.org |

| Ni(AcPyOx)₃(HfPc) | DPV | Three quasi-reversible oxidation peaks | rsc.org |

| Fe(AcPyOx)₃(ZrPc) | DPV | Multiple quasi-reversible oxidation peaks | rsc.org |

| Ni(AcPyOx)₃(ZrPc) | DPV | Multiple quasi-reversible oxidation peaks | rsc.org |

| Cu(II) oxime DMSO complexes | CV | Quasi-reversible Cu²⁺/Cu⁺ reduction | researchgate.net |

| Lanthanide(III) complexes of 2-acetylpyridine acetoylhydrazone | Electrochemical studies | Characterization of redox behavior | researchgate.net |

AcPyOx = Acetylpyridine Oxime; HfPc = Hafnium Phthalocyanine; ZrPc = Zirconium Phthalocyanine

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Acetylpyridine (B27631) oxime. weebly.com By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of hydrogen, carbon, and nitrogen atoms within the molecule.

The analysis of one-dimensional NMR spectra provides fundamental information about the different types of protons, carbons, and nitrogens in 3-Acetylpyridine oxime. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is highly sensitive to its local electronic environment.

¹H NMR: The proton NMR spectrum displays signals corresponding to the distinct protons in the molecule. For this compound, this includes the protons of the pyridine (B92270) ring, the methyl group protons, and the hydroxyl proton of the oxime group. isaacpub.org The pyridine protons typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific shifts and splitting patterns determined by their position relative to the nitrogen atom and the acetyl oxime substituent. scribd.com The methyl protons (CH₃) are expected to resonate upfield, while the oxime hydroxyl proton (-OH) often appears as a broad singlet with a chemical shift that can vary depending on solvent and concentration. isaacpub.org

¹³C NMR: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. In this compound, this includes the five carbons of the pyridine ring, the methyl carbon, and the imino carbon (C=N) of the oxime group. isaacpub.orgchemicalbook.com The pyridine ring carbons have characteristic shifts in the aromatic region, while the imino carbon appears further downfield. isaacpub.org

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms. nih.gov The spectrum would show two distinct signals corresponding to the pyridine ring nitrogen and the oxime nitrogen. The chemical shifts of these nitrogens provide insight into their hybridization and electronic state. weebly.comrsc.org

A representative dataset for the NMR chemical shifts of this compound is presented below.

| Nucleus | Assignment | Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|

| ¹H | Py-2 | 8.84 (s) | isaacpub.org |

| Py-6 | 8.50 (d) | ||

| Py-5 | 7.82 (t) | ||

| Py-4 | 7.22 (d) | ||

| -OH | 9.10 (s) | ||

| ¹³C | Py-2 | 150.0 | isaacpub.org |

| Py-6 | 148.2 | ||

| Py-4 | 147.5 | ||

| Py-3 | 133.2 | ||

| Py-5 | 132.4 | ||

| C=N | 121.6 | ||

| CH₃ | 13.7 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms, confirming the structure of this compound. core.ac.ukyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In this compound, COSY would show cross-peaks connecting the adjacent protons on the pyridine ring (e.g., H-4 with H-5, and H-5 with H-6), confirming their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to (¹J coupling). sdsu.edu For this compound, an HSQC spectrum would show cross-peaks linking the signal for each pyridine ring proton (H-2, H-4, H-5, H-6) to its corresponding carbon atom (C-2, C-4, C-5, C-6). researchgate.net It would also connect the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). sdsu.edu HMBC is crucial for piecing together the molecular skeleton, especially around quaternary carbons (carbons with no attached protons). youtube.comresearchgate.net For instance, the methyl protons would show a correlation to the imino carbon (C=N) and the C-3 of the pyridine ring, establishing the connection of the acetyl oxime group to the ring. Protons on the pyridine ring (like H-2 and H-4) would show correlations to the C-3 carbon, confirming the substituent's position. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a characteristic fingerprint of its functional groups. fsu.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration leads to a change in the molecular dipole moment. s-a-s.org The IR spectrum of this compound shows characteristic absorption bands for its functional groups. isaacpub.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that involves the inelastic scattering of light. s-a-s.org A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. utwente.nl For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive, but for a molecule like this compound which lacks this symmetry element, many vibrations can be active in both spectra. umb.edu

Key vibrational modes for this compound include:

O-H Stretch: A broad band in the IR spectrum, typically in the range of 3600-3200 cm⁻¹, corresponding to the hydroxyl group of the oxime. isaacpub.org

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.

C=N Stretch: The carbon-nitrogen double bond of the oxime group gives rise to a characteristic band in the 1690-1640 cm⁻¹ region. isaacpub.org

C=C and C=N (Pyridine) Stretch: The stretching vibrations of the pyridine ring appear in the 1600-1400 cm⁻¹ region. tandfonline.com

N-O Stretch: The nitrogen-oxygen single bond stretch of the oxime is typically observed in the 960-930 cm⁻¹ range. tandfonline.com

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H stretch (oxime) | ~3600 | isaacpub.org |

| C-H stretch (aliphatic) | ~2965 | |

| C=N stretch (oxime) | ~1686 | |

| C=C, C=N stretch (pyridine ring) | ~1435 | isaacpub.org |

| N-O stretch (oxime) | ~1100 |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. acs.org

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). bioanalysis-zone.com This precision allows for the determination of the exact elemental composition of the molecule, as the measured mass can be unambiguously matched to a specific molecular formula. For this compound (C₇H₈N₂O), HRMS can confirm its molecular formula by distinguishing it from other compounds that may have the same nominal mass. isaacpub.orgbioanalysis-zone.com For example, the calculated exact mass for the protonated molecule [M+H]⁺ (C₇H₉N₂O⁺) is 137.0715, and a measured HRMS value very close to this would confirm the elemental composition. isaacpub.org

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for analyzing the thermal decomposition of materials. d-nb.infocsic.es The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), causing it to break down into smaller, volatile fragments. researchgate.net These fragments are then separated by gas chromatography and identified by mass spectrometry. rsc.org

While specific Py-GC-MS studies on this compound are not prevalent, the technique can elucidate its thermal degradation pathways. Based on the structure and studies of related compounds, decomposition is expected to initiate at the weaker bonds within the molecule. rsc.orgrsc.org Potential degradation pathways could include:

Cleavage of the N-O bond in the oxime functional group.

Loss of the hydroxyl radical from the oxime.

Fragmentation of the pyridine ring at very high temperatures.

Cleavage of the C-C bond between the pyridine ring and the acetyl group.

The resulting pyrogram (the chromatogram of pyrolysis products) would reveal a series of peaks corresponding to stable degradation products, allowing for the reconstruction of the decomposition mechanism. d-nb.info Studies on related compounds like 3-acetylpyridine tosyloxime indicate that the oxime ester linkage is susceptible to decomposition. google.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal XRD studies have provided critical insights into its molecular conformation and the supramolecular architecture established through intermolecular interactions in the solid state.

Detailed research has successfully elucidated the crystal structure of 3-acetyloximepyridine. The compound crystallizes in the monoclinic system with the space group P2(1)/n. In this structure, the molecules are organized into one-dimensional chains through O–H···N hydrogen bonds, where the oxime's hydroxyl group acts as a donor and the pyridine ring's nitrogen atom serves as the acceptor. These primary chains are further assembled into a more complex architecture by weaker C–H···O interactions, demonstrating a hierarchical organization of non-covalent forces that dictate the crystal packing. capes.gov.br

The crystallographic data obtained for this compound are summarized in the table below. capes.gov.br

Interactive Table: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₇H₈N₂O |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 5.649(1) |

| b (Å) | 12.737(2) |

| c (Å) | 14.507(2) |

Note: Data sourced from a 2000 study by Brammer et al. capes.gov.br

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful methods for investigating the electronic transitions and photophysical properties of molecules. These techniques are particularly relevant for compounds containing chromophores, such as the pyridine ring and the oxime group in this compound. While UV-Vis spectroscopy is commonly employed in the characterization of related pyridine oxime derivatives and their metal complexes, detailed studies focusing specifically on the intrinsic electronic absorption and fluorescence properties of isolated this compound are not extensively reported in the surveyed scientific literature.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-acetylpyridine (B27631) oxime at the atomic and electronic levels.

Density Functional Theory (DFT) Studies of Ground State Properties and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. science.govresearchgate.net Studies employing DFT, often with the B3LYP functional, have been instrumental in optimizing the molecular geometry of oximes and related pyridine (B92270) derivatives in their electronic ground state. researchgate.net These calculations provide insights into structural properties and are used to analyze frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations help in identifying the reactive sites on the 3-acetylpyridine oxime molecule. science.gov Furthermore, DFT calculations are used to determine global reactivity descriptors which provide a quantitative measure of the molecule's reactivity. researchgate.net For instance, DFT has been used to study the structure and stability of related oxime compounds, showing good agreement with experimental X-ray structures. researchgate.net In a study on heterocyclic oximes, DFT calculations using the B3LYP functional were performed to determine quantum chemical parameters like the energies of HOMO and LUMO (EHOMO and ELUMO), the energy gap (ΔE), electronegativity (χ), and chemical hardness (η). growingscience.com

The insights from DFT are not limited to isolated molecules. They have been crucial in understanding the interactions of pyridine oximes with metal surfaces, which is relevant in fields like corrosion inhibition. For example, DFT and Self-Consistent-Charge Density Functional Tight-Binding (SCC-DFTB) simulations have been used to study the bonding mechanisms and electronic structure of pyridine oximes on an Fe(110) surface. mdpi.com These studies revealed that the interaction energies and bonding characteristics could be correlated with the molecules' chemical stability, as predicted by their energy gaps and the Hard and Soft Acids and Bases (HSAB) principle. mdpi.com

| Parameter | Significance | Computational Method |

| Optimized Geometry | Provides the most stable 3D structure of the molecule. | DFT (e.g., B3LYP) |

| HOMO-LUMO Gap | Indicates kinetic stability and chemical reactivity. | DFT |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. | DFT |

| Global Reactivity Descriptors | Quantifies aspects of reactivity like hardness, softness, and electronegativity. | DFT |

| Interaction Energy | Calculates the strength of interaction between the molecule and another entity (e.g., a metal surface). | DFT, SCC-DFTB |

Ab Initio Methods for High-Accuracy Calculations

For achieving higher accuracy in theoretical predictions, ab initio methods are employed. These methods are based on first principles of quantum mechanics without empirical parameters. iitg.ac.in High-level ab initio calculations, such as Coupled-Cluster theory with single, double, and non-iterative triple excitations (CCSD(T)), combined with large basis sets, are considered the gold standard for calculating accurate energies and properties. rutgers.eduelte.hu

While computationally expensive and typically limited to smaller systems, these methods provide benchmark data against which less computationally demanding methods like DFT can be compared. iitg.ac.inrutgers.edu The development of composite methods, such as the Gaussian-n (Gn) theories and ONIOM, allows for the approximation of high-level ab initio results for larger molecules by combining calculations at different levels of theory and with various basis sets. acs.org This hierarchical approach enables the study of larger systems with an accuracy that approaches that of high-level ab initio calculations. acs.org For van der Waals interactions, which can be significant in molecular complexes, highly correlated theoretical levels and large basis sets are necessary to achieve accurate results. rutgers.edu

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques to represent and simulate molecular behavior. nih.gov For this compound, a key aspect of molecular modeling is conformational analysis, which involves identifying the different spatial arrangements (conformers) of the molecule and their relative energies. nih.gov

Software like MacroModel is used for conformational searches, employing force fields such as MMFF and OPLS to calculate the energies of different conformers. schrodinger.com The generation of 3D conformers is a foundational step in many computational drug discovery processes. nih.gov The quality of these conformers is critically dependent on their calculated energetics. A crucial parameter in this process is the conformational energy window, which dictates which conformers are retained for further study. nih.gov Research has highlighted the importance of accurately calculating conformer energies to avoid artifacts, such as collapsed low-energy conformers resulting from artificial intramolecular stabilization. nih.gov

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are powerful tools for predicting the reactivity of this compound and elucidating potential reaction pathways. upm.edu.my By analyzing the electronic properties calculated through methods like DFT, researchers can predict how the molecule will behave in a chemical reaction. For instance, the nucleophilic or electrophilic character of different atoms in the molecule can be determined from the MEP map.

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, has been studied for 2-acetylpyridine (B122185) with unsaturated fatty acids, where computational analysis can help understand the reaction mechanism. acs.org Molecular dynamics simulations can be used to study the system at a physiological pH to mimic biological conditions, providing insights into the stability and flexibility of reaction complexes. upm.edu.my Furthermore, computational approaches have been used to screen for potential reactivators of inhibited enzymes, where the binding energy and the distance for a nucleophilic attack are calculated to assess the potential of a compound. upm.edu.my

Spectroscopic Parameter Prediction and Validation with Experimental Data

Computational chemistry plays a vital role in the interpretation of experimental spectroscopic data. Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental results to validate the proposed molecular structure.

For instance, DFT calculations are used to predict vibrational frequencies (IR and Raman spectra). science.gov A study on 5-nitro-2-furaldehyde (B57684) oxime demonstrated the use of DFT (B3LYP/6-31G(d,p)) to calculate vibrational spectra, which were then compared with experimental FTIR and FT-Raman spectra. science.gov Similarly, NMR chemical shifts can be calculated. For paramagnetic metal complexes of ligands derived from 3-acetylpyridine, DFT has been used to calculate NMR shifts, which were then validated against experimental solid-state NMR data. researchgate.netacs.org Discrepancies between calculated and experimental data can point to specific molecular interactions or environmental effects not accounted for in the initial model, leading to a more refined understanding of the molecular system.

Molecular Dynamics Simulations of this compound and Its Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule and its interactions with its environment over time. researchgate.net These simulations are particularly useful for studying the behavior of this compound in solution or in complex with biological macromolecules.

Mechanistic Studies of Biochemical Interactions Strictly Non Clinical

Investigation of Enzyme Inhibition Mechanisms (e.g., acetylcholinesterase reactivation)

The primary mechanism of toxicity for organophosphorus compounds, such as nerve agents and pesticides, is the irreversible inhibition of acetylcholinesterase (AChE) through phosphorylation of a critical serine residue in the enzyme's active site. researchgate.netresearchgate.net This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. researchgate.net Oxime compounds, including pyridine (B92270) oximes, are crucial as reactivators of this inhibited enzyme. researchgate.netresearchgate.net The reactivation process involves a nucleophilic attack by the oxime on the phosphorus atom of the organophosphate-AChE conjugate, which displaces the organophosphate and regenerates the active enzyme. researchgate.net

The efficacy of an oxime reactivator is dependent on its molecular structure, which dictates its affinity for the inhibited enzyme's active site and its nucleophilic strength. researchgate.net Pyridine oximes are noted for their role as antidotes in organophosphorus poisoning. researchgate.net While specific kinetic data for 3-acetylpyridine (B27631) oxime is not as extensively documented as for its 2- and 4-isomers (like 2-pralidoxime, 2-PAM), studies on related compounds indicate that the 3-acetylpyridine oxime isomer possesses intermediate reactivity in comparison to the 2- and 4-isomers.

Molecular docking and kinetic studies provide critical insights into how this compound and related compounds interact with the AChE active site. The active site of AChE is a deep gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) near the entrance. nih.gov For an oxime to be effective, it must orient itself correctly within this gorge to access the phosphorylated serine.

Molecular docking simulations of related oximes reveal several key interactions that stabilize the ligand within the active site, facilitating reactivation. tandfonline.comresearchgate.net These interactions include:

Hydrogen Bonding: Formation of hydrogen bonds with amino acid residues in the active site is crucial for correct positioning.

π-π Stacking: The pyridinium (B92312) ring of the oxime can engage in π-π stacking interactions with aromatic residues in the AChE gorge, such as tryptophan and tyrosine, which helps to anchor the reactivator. nih.gov

Electrostatic Interactions: The positively charged quaternary nitrogen present in many reactivators interacts with the anionic subsite.

Studies on different oximes show that their orientation within the active site gorge is a major factor influencing reactivation rates. niscpr.res.in Steric hindrance can preclude facile access of the oxime to the tetrahedral phosphorus atom of the inhibitor. niscpr.res.in For instance, mutations of amino acids in the acyl pocket of the active site, such as Phe295Leu and Phe297Ile, have been shown to dramatically enhance the reactivation rates for specific oximes by providing better access. niscpr.res.in This highlights the importance of the precise shape and volume of the oxime in relation to the specific conformation of the inhibited enzyme's active site. niscpr.res.in The design of some potent reactivators involves creating molecules long enough to interact with both the CAS and PAS simultaneously. nih.gov

Table 1: Key Interactions in Oxime Binding to the Acetylcholinesterase (AChE) Active Site

| Interaction Type | Description | Relevant AChE Site Residues (Examples) | Reference |

|---|---|---|---|

| π-π Stacking | Interaction between the aromatic pyridinium ring of the oxime and aromatic amino acid side chains. | Trp84, Tyr334, Phe330 | nih.gov |

| Cation-π Interaction | Interaction of the quaternary nitrogen of the oxime with the electron-rich aromatic rings. | Trp84 | nih.gov |

| Hydrogen Bonding | Formation of hydrogen bonds between the oxime group and/or other functional groups with residues in the active site. | Tyr121, Ser203 | tandfonline.comresearchgate.net |

| Steric Complementarity | The shape and size of the oxime must fit within the active site gorge to allow access to the phosphorylated serine. | Acyl pocket (Phe295, Phe297) | niscpr.res.in |

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of an oxime influences its reactivation mechanism and potency. For pyridine-based oximes, a key structural feature is the position of the oxime group on the pyridine ring.

Positional Isomerism: The location of the acetyl-oxime group (ortho-, meta-, or para- to the ring nitrogen) significantly affects reactivity. Studies comparing isomers of acetylpyridine oxime suggest that the 2- and 4-isomers have different reactivities, with this compound showing an intermediate level of activity. This is attributed to the electronic effects of the pyridine nitrogen on the nucleophilicity of the oxime oxygen and the steric fit within the AChE active site.

Substituents: The addition of different functional groups to the pyridine ring or the oxime side chain can modulate activity. nih.gov For example, introducing polar functions into alkyl side chains of some inhibitors can lower their inhibitory potential by altering properties like lipophilicity. mdpi.com

Quaternary vs. Non-quaternary Pyridine: Many potent oxime reactivators are quaternary pyridinium salts (e.g., 2-PAM, HI-6). researchgate.net The permanent positive charge enhances binding to the anionic site of AChE. researchgate.net Non-quaternary oximes like this compound lack this permanent charge, which generally results in lower binding affinity and reactivation potency compared to their quaternized counterparts.

Table 2: Structure-Activity Relationship (SAR) Insights for Pyridine Oxime Reactivators

| Structural Feature | Impact on Mechanism | Example/Observation | Reference |

|---|---|---|---|

| Position of Oxime Group | Affects nucleophilicity and steric fit in the AChE active site. | This compound shows intermediate reactivity compared to 2- and 4-isomers. | |

| Quaternary Nitrogen | A permanent positive charge enhances binding affinity to the enzyme's anionic site. | Reactivators like 2-PAM and HI-6 are potent due to their quaternary structure. | researchgate.net |

| Lipophilicity | Influences binding and ability to cross biological membranes. | A QSAR correlation has been shown between lipophilicity and the inhibitory potential of certain cationic inhibitors. | mdpi.com |

| Steric Hindrance | Bulky groups on the oxime or the inhibitor can prevent proper alignment for the reactivation reaction. | Reactivation rates are lower for organophosphate conjugates with larger alkoxy groups. | niscpr.res.in |

Interactions with Biomolecules (e.g., DNA, proteins): Fundamental Mechanisms

The ability of oximes and related compounds to interact with biomolecules beyond their primary enzyme targets is an area of scientific interest. As a class, oximes have been investigated for their capacity to interact with and cleave the phosphate (B84403) bonds in nucleic acids, sometimes acting as metal-free artificial nucleases. researchgate.net

However, detailed mechanistic studies focusing specifically on the direct, non-covalent or covalent interactions of the free ligand this compound with biomolecules such as DNA or proteins (like serum albumin) are not extensively documented in the reviewed scientific literature. Much of the existing research on the biomolecular interactions of acetylpyridine oximes has been conducted on their metal complexes (e.g., with copper, nickel, or ruthenium) or when incorporated into larger polymer structures. tandfonline.comniscpr.res.inresearchgate.net These studies show that metal complexes of the 2-acetylpyridine (B122185) oxime isomer can cleave plasmid DNA, and polymers containing the 4-isomer may disrupt cell membranes, leading to the release of DNA and RNA. tandfonline.comniscpr.res.in While informative for the field of bioinorganic chemistry, these findings are centered on the properties of the resulting complex or polymer rather than the intrinsic reactivity of the free this compound ligand itself. Analysis of the binding of various ligands to human serum albumin (HSA), a major transport protein in the blood, is a common study, but specific data for this compound is limited. core.ac.uknih.gov

Chelation in Biological Systems (from a purely mechanistic perspective)

Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion. This compound, like other pyridine oximes, possesses structural features that make it an effective chelating agent. researchgate.netresearchgate.net The key mechanism involves the pyridine nitrogen atom and the deprotonated oxime oxygen atom acting as donors to form a stable five-membered ring with a metal ion. researchgate.netomicsonline.org This is classified as N,O-bidentate chelation. omicsonline.org

From a mechanistic standpoint, this chelation has several consequences:

Stabilization of Metal Ions: By forming stable complexes, pyridine oximes can stabilize various oxidation states of metal ions.

Alteration of Redox Potential: The coordination environment created by the ligand influences the ease with which the central metal ion can be oxidized or reduced. This is critical in biological systems where redox reactions are fundamental.

Control of Reaction Kinetics: In systems like alloy electrodeposition, pyridine oxime derivatives control the metal ion reduction kinetics. omicsonline.org The strong N,O-bidentate chelation enhances cathodic polarization, which slows down deposition rates and promotes more ordered, nanocrystalline growth. omicsonline.org This illustrates how chelation can fundamentally alter the reactivity and availability of metal ions at a surface.

pH-Dependent Coordination: The oxime group is a weak acid. researchgate.net The chelation behavior is therefore pH-dependent, as deprotonation of the oxime hydroxyl group is typically required for it to act as a strong ligand through its oxygen atom. researchgate.net

These fundamental principles demonstrate that the ability of this compound to act as a chelating agent can significantly modulate the behavior of metal ions in a given system, a property that is distinct from its role in enzyme reactivation.

Advanced Applications in Chemical and Materials Science

Catalytic Applications of 3-Acetylpyridine (B27631) Oxime and Its Derivatives

The oxime functional group, in conjunction with the pyridine (B92270) ring, provides multiple coordination sites, rendering 3-Acetylpyridine oxime and its derivatives versatile in catalytic applications. They participate in both organic transformations and the formation of catalytically active metal complexes.

Oximes are recognized as crucial intermediates in organic synthesis. ijprajournal.com They can be transformed into various functional groups such as nitriles, amines, and amides through reactions like the Beckmann rearrangement. ijprajournal.com While oximes themselves can catalyze certain reactions, their derivatives are more commonly explored in catalysis. ijprajournal.com

In the field of asymmetric synthesis, derivatives of this compound have been utilized to produce optically active compounds. For instance, the (E)-isomer of 1-Pyridin-3-yl-ethanone oxime serves as a precursor in the synthesis of enantiomerically enriched primary amines. nih.gov The process involves the creation of a benzyl (B1604629) oxime ether from the parent oxime, which is then subjected to a catalytic reduction using a spiroborate ester catalyst to yield the desired chiral amine. nih.gov

However, the reactivity of this compound derivatives can be highly dependent on the specific reaction conditions and catalytic system. In a study on iron-catalyzed [3 + 2] annulation for synthesizing benzo[g]indoles, the O-acetyl oxime derived from 3-acetylpyridine was found to be unreactive under the tested conditions, highlighting the nuanced role of substrate structure in these transformations. acs.org

Derivatives such as 3-acetylpyridine thiosemicarbazone (3-APT), a Schiff base ligand, are synthesized from 3-acetylpyridine. nih.gov While primarily used in analytical applications, the synthesis of such Schiff bases from acetylpyridine precursors demonstrates the versatility of this class of compounds in generating ligands for various chemical transformations. nih.govthaiscience.info

The true catalytic potential of this compound is often realized when it or its derivatives act as ligands in metal complexes. researchgate.net The nitrogen atoms of the pyridine ring and the oxime group, along with the oxime's oxygen atom, can coordinate with metal ions, forming stable and catalytically active centers. researchgate.net These complexes are instrumental in a variety of catalytic processes.

Palladium complexes, in particular, have shown significant catalytic activity. Palladium nanoparticles supported on cucurbit nih.govuril, derived from palladium(II) complexes, have been employed as efficient heterogeneous catalysts for the aerobic oxidation of alcohols to their corresponding aldehydes or ketones. rsc.org Another study demonstrated that palladium complexes featuring α-amino-oxime ligands could be used in palladium-catalyzed allylic alkylation reactions. academie-sciences.fr Furthermore, visible light has been used to trigger palladium-catalyzed oxidative C-H alkylation of oximes, enabling the formation of C-C bonds under mild conditions. bendola.com

The coordination chemistry of pyridyl oximes with various metal ions has been extensively reviewed, revealing their ability to form polynuclear complexes and coordination polymers that can possess catalytic properties. researchgate.net These complexes have been investigated as catalysts for the hydrolysis of organonitriles. researchgate.net The kinetics and mechanisms of metal-ion-catalyzed hydrolysis of related compounds, such as acetylpyridine ketoxime pyridinecarboxylates, have also been studied, providing insight into the role of the metal center in facilitating these reactions. acs.org

| Catalyst System | Transformation | Application Area | Key Findings |

| (E)-1-Pyridin-3-yl-ethanone oxime derivative + Spiroborate ester | Catalytic borane (B79455) reduction | Asymmetric Synthesis | Precursor to optically active primary amines. nih.gov |

| O-acetyl oxime of 3-acetylpyridine + Iron(III) triflate | [3 + 2] Annulation | Heterocycle Synthesis | The derivative was found to be unreactive in this specific iron-catalyzed system. acs.org |

| Palladium nanoparticles from Pd(II) complexes | Aerobic oxidation of alcohols | Green Chemistry | Efficient heterogeneous catalysis for aldehyde/ketone synthesis. rsc.org |

| Palladium/α-amino-oxime complexes | Allylic C-H alkylation | C-C Bond Formation | Demonstrated catalytic performance in the alkylation of 1,3-dioxo compounds. academie-sciences.fr |

Application in Analytical Chemistry as a Reagent or Ligand

The ability of this compound and its derivatives to form stable, often colored, complexes with metal ions makes them highly suitable for applications in analytical chemistry. researchgate.netresearchgate.net They serve as reagents for detecting and quantifying metal ions, primarily through spectrophotometric methods and as agents for solvent extraction.

Derivatives of 3-Acetylpyridine are effective chromogenic reagents. 3-Acetylpyridine thiosemicarbazone (3-APT), for example, was used for the selective and sensitive spectrophotometric determination of Copper(II). nih.gov The reaction between 3-APT and Cu(II) at a pH of 8.0–10.0 produces a yellowish complex, allowing for quantification based on Beer's law in the concentration range of 0.44–1.05 µg/mL. nih.gov The molar absorptivity for the Cu(II)–3-APT complex was found to be 6.7 × 10³ L/mol·cm at 350 nm. nih.gov

This application is part of a broader class of pyridyl-based hydrazones and thiosemicarbazones used for metal ion analysis. For instance, 2-acetylpyridine (B122185) thiosemicarbazone (APT) has been successfully employed as a reagent for the direct non-extractive spectrophotometric determination of Mercury(II). ijacskros.com Similarly, 2-acetylpyridine semicarbazone (APS) has been used to determine Copper(II) levels in biological and environmental samples. ijacskros.com These analogous systems underscore the utility of the acetylpyridine scaffold in designing effective spectrophotometric reagents.

| Reagent | Analyte | λmax | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Key Features |

| 3-Acetylpyridine thiosemicarbazone (3-APT) | Cu(II) | 350 nm | 6.7 × 10³ | Forms a stable yellowish complex at pH 8.0-10.0. nih.gov |

| 2-Acetylpyridine thiosemicarbazone (APT) | Hg(II) | 351 nm | 5.4 × 10⁴ | Forms a 1:2 complex in an acidic medium (pH 6.0). ijacskros.com |

| 2-Acetylpyridine semicarbazone (APS) | Cu(II) | 355 nm | 9.8 × 10³ | Forms a 1:2 complex in a slightly acidic medium (pH 6.0). ijacskros.com |